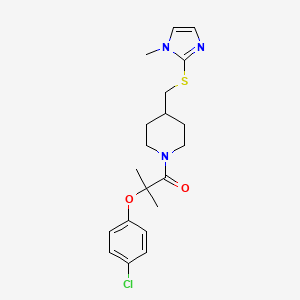

2-(4-chlorophenoxy)-2-methyl-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)propan-1-one

Description

This compound is a structurally complex small molecule featuring a 4-chlorophenoxy group, a methyl-substituted propan-1-one backbone, and a piperidine ring linked to a (1-methyl-1H-imidazol-2-yl)thio)methyl substituent. The 4-chlorophenoxy moiety is a common pharmacophore in medicinal chemistry, known for enhancing binding affinity to biological targets through hydrophobic and halogen-bonding interactions . The piperidine ring contributes to conformational rigidity, while the imidazole-thioether group may influence metabolic stability and electronic properties compared to other heterocyclic systems .

Properties

IUPAC Name |

2-(4-chlorophenoxy)-2-methyl-1-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26ClN3O2S/c1-20(2,26-17-6-4-16(21)5-7-17)18(25)24-11-8-15(9-12-24)14-27-19-22-10-13-23(19)3/h4-7,10,13,15H,8-9,11-12,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBUHGKUJANUQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N1CCC(CC1)CSC2=NC=CN2C)OC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-chlorophenoxy)-2-methyl-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)propan-1-one is a complex organic molecule with potential biological activity. This article explores its biological properties, including receptor interactions, pharmacological effects, and structure-activity relationships (SAR), drawing from diverse research sources.

Chemical Structure and Properties

The molecular formula of the compound is , featuring a piperidine moiety, a chlorophenoxy group, and an imidazole derivative. This structural complexity suggests potential interactions with various biological targets.

Table 1: Structural Components

| Component | Description |

|---|---|

| Chlorophenoxy group | Enhances lipophilicity and receptor binding |

| Piperidine ring | Provides structural rigidity and influences activity |

| Imidazole derivative | Potential for interaction with biological receptors |

Receptor Interactions

Research indicates that compounds with similar structural motifs often interact with dopamine receptors, particularly the D3 dopamine receptor. For instance, studies on related compounds have shown that modifications in the aryl ether and piperidine core significantly affect their selectivity and potency at these receptors .

Dopamine Receptor Activity :

- Agonist Activity : Some derivatives exhibit selective agonistic behavior towards D3 receptors while showing minimal activity at D2 receptors, suggesting a therapeutic potential in neuropsychiatric disorders .

- Inhibition Studies : The structure-activity relationship (SAR) analysis highlighted that specific substitutions can enhance receptor affinity and selectivity.

Case Studies

- Neuroprotection : In vitro studies demonstrated that derivatives of this compound protect dopaminergic neurons from degeneration, which is crucial for conditions like Parkinson's disease .

- Antimycobacterial Activity : Related compounds have been assessed for their efficacy against Mycobacterium tuberculosis, showing promising inhibitory concentrations. For example, a related chlorophenyl analog displayed an IC50 of 22 ± 3 μM against MenA, a target in the menaquinone biosynthesis pathway .

Table 2: Biological Activity Summary

| Activity Type | Compound | IC50 (μM) | Notes |

|---|---|---|---|

| D3 Receptor Agonism | Analog 1 | 710 ± 150 | Selective for D3 over D2 |

| Neuroprotection | Analog 2 | Not specified | Protects dopaminergic neurons |

| Antimycobacterial | Analog 3 | 22 ± 3 | Effective against M. tuberculosis |

Structure-Activity Relationships (SAR)

The SAR studies conducted on similar compounds reveal that variations in the substituent groups significantly impact biological activity. Modifications to the piperidine core or the introduction of different halogens can alter potency and selectivity dramatically.

Key Findings from SAR Studies

- Aryl Ether Modifications : Changing the aryl ether group enhances receptor binding affinity.

- Piperidine Variations : Substitutions on the piperidine ring can lead to increased selectivity for specific receptor subtypes.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Features

Key Observations:

Heterocyclic Substituent: The target compound’s imidazole-thioether group differs from the thiazole in and the tetrazole in . Tetrazoles, with four nitrogen atoms, act as bioisosteres for carboxylates, enhancing solubility . The imidazole-thioether in the target compound may confer greater metabolic stability compared to thiazole derivatives due to reduced susceptibility to oxidative degradation .

Piperidine vs. Piperazine: The target compound uses a piperidine ring, whereas analogs in employ piperazine.

Substituent Effects: The 4-chlorophenoxy group in the target compound and is absent in , which uses a phenoxy group. The chlorine atom enhances lipophilicity and may improve membrane permeability .

Hypothetical Pharmacological Implications

- Kinase Inhibition : The propan-1-one scaffold and aromatic heterocycles are common in kinase inhibitors (e.g., PI3K, MAPK). The imidazole-thioether could modulate selectivity compared to thiazole-containing analogs .

- CNS Penetration: The piperidine ring and moderate lipophilicity (from 4-chlorophenoxy) may enhance blood-brain barrier permeability, positioning it as a candidate for neurological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.